molecular formula C16H14N2O3S2 B2729882 2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 852935-59-2

2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B2729882
CAS No.: 852935-59-2
M. Wt: 346.42
InChI Key: NGDVXBRGOKTDQY-UHFFFAOYSA-N
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Description

2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with a methanesulfonyl group and a benzothiazole moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation, where a sulfonyl chloride reacts with the benzothiazole derivative in the presence of a base such as pyridine.

    Coupling with Benzamide: The final step involves coupling the methanesulfonyl-substituted benzothiazole with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles like amines or thiols replace substituents under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The methanesulfonyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
  • 2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-7-yl)benzamide
  • 2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-4-yl)benzamide

Uniqueness

Compared to similar compounds, 2-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The position of the methanesulfonyl group and the benzothiazole ring can affect the compound’s ability to interact with molecular targets, making it a valuable tool in various research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-10-17-13-8-7-11(9-14(13)22-10)18-16(19)12-5-3-4-6-15(12)23(2,20)21/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDVXBRGOKTDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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